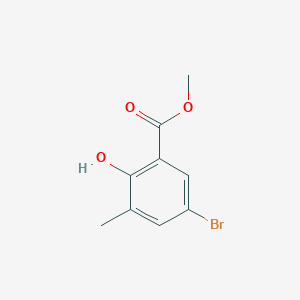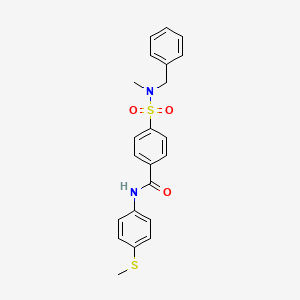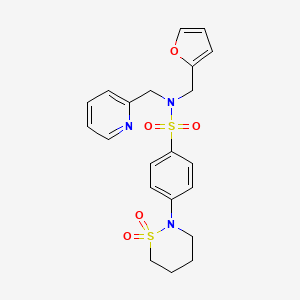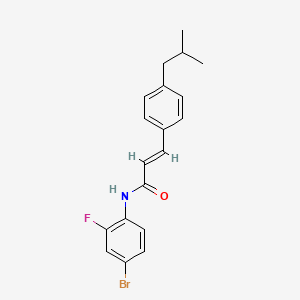![molecular formula C24H26N4O3 B2515467 N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251552-87-0](/img/structure/B2515467.png)
N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives with piperidine and oxadiazole moieties has been a subject of interest due to their biological activities. In one study, a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized. The process involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) resulted in the formation of the desired N-substituted acetamide derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, Electron Impact Mass Spectrometry (EIMS), and Proton Nuclear Magnetic Resonance ((1)H-NMR) spectral data were utilized to verify the chemical structures of the synthesized N-substituted acetamide derivatives . Similarly, another study confirmed the structures of their synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds using (1)H-NMR, IR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of intermediates such as hydrazides and thiols, which are then further reacted to achieve the final N-substituted acetamide derivatives. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involved converting aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final step was the reaction of these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .
Physical and Chemical Properties Analysis
The synthesized compounds were evaluated for their biological activities, particularly against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The compounds displayed varying degrees of activity, with some showing promising results against these enzymes, indicating potential therapeutic applications. The activity against these enzymes suggests that the compounds could have implications in the treatment of diseases where these enzymes are implicated, such as Alzheimer's disease and inflammatory conditions . Additionally, some of the synthesized compounds were screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant antibacterial activity .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Synthesis of N-substituted Acetamide Derivatives of Azinane-bearing 1,3,4-oxadiazole Nucleus and Screening for Antibacterial Activity This study aimed to synthesize acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesized compounds, including structures analogous to N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, displayed moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, with specific compounds showing significant growth inhibition effects (Iqbal et al., 2017).
Enzyme Inhibition
Compounds with 1,3,4-oxadiazole and Azinane Appendages to Evaluate Enzymes Inhibition Applications Supported by Docking and BSA Binding Research focused on the green synthesis of N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids explored their applications in overcoming enzymatic diseases. The study indicated that these compounds, related structurally to this compound, could inhibit acetylcholinesterase (AChE) and urease enzymes effectively, offering potential pharmacological applications (Rehman et al., 2018).
Alzheimer’s Disease
Synthesis of New Heterocyclic 3-piperidinyl-1,3,4-oxadiazole Derivatives as Potential Drug Candidate for the Treatment of Alzheimer’s Disease Investigations into new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to identify drug candidates for Alzheimer’s disease. The study revealed that these compounds, sharing structural similarities with this compound, demonstrated enzyme inhibition activity against acetylcholinesterase (AChE), suggesting potential therapeutic applications for Alzheimer’s (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-6-8-18(9-7-16)23-26-24(31-27-23)19-10-12-28(13-11-19)15-22(30)25-21-5-3-4-20(14-21)17(2)29/h3-9,14,19H,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEOXYYFJDVEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)




